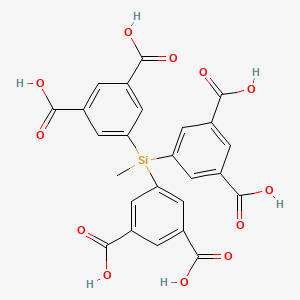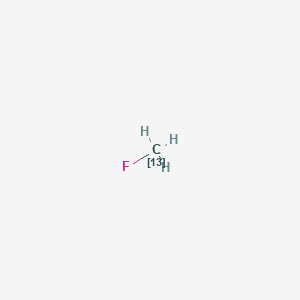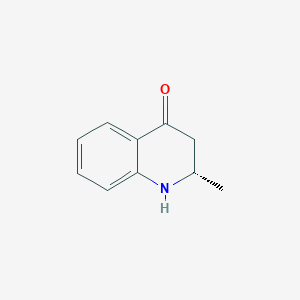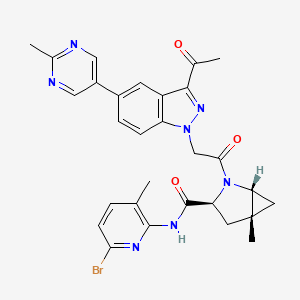![molecular formula C80H60N8 B3325251 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline CAS No. 2092907-97-4](/img/structure/B3325251.png)
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline
Descripción general
Descripción
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline is an organic compound with the molecular formula C40H30N4 and a molecular weight of 566.69 g/mol . This compound is known for its unique structure, which includes a pyrene core substituted with three 4-aminophenyl groups and an additional aniline group. It is a green crystalline solid with a strong aromatic odor and is soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane[2][2].
Métodos De Preparación
The synthesis of 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline typically involves the reaction of pyrene with p-phenylenediamine under suitable reaction conditions[2][2]. One common method includes:
Synthetic Route: The reaction of pyrene with p-phenylenediamine in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere at room temperature, with the product being purified through recrystallization[][2].
Análisis De Reacciones Químicas
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical and electrochemical properties[][2].
Mecanismo De Acción
The mechanism of action of 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline involves its interaction with molecular targets through its amino groups. These interactions can lead to various biological effects, such as fluorescence, which is utilized in imaging applications . The pathways involved in these interactions are still under investigation, but they are believed to involve the compound’s ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline can be compared with other similar compounds, such as:
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Similar structure but lacks the additional aniline group.
1,3,6,8-Tetrakis(4-methylphenyl)pyrene: Substituted with methyl groups instead of amino groups.
1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene: Substituted with carboxyl groups, giving it different chemical properties.
The uniqueness of this compound lies in its combination of a pyrene core with multiple amino groups, which imparts distinct photophysical and electrochemical properties .
Propiedades
IUPAC Name |
4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C40H30N4/c2*41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h2*1-22H,41-44H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYKIFZPDQGUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N.C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H60N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1133.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl](/img/structure/B3325185.png)




![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3325215.png)





